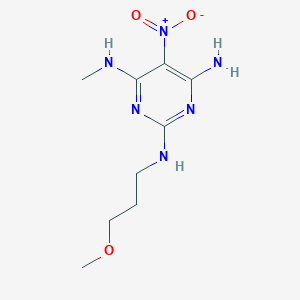
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a heterocyclic compound with a pyrimidine core. This compound is characterized by the presence of a nitro group at the 5-position and methoxypropyl and methyl groups at the N2 and N4 positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with 3-methoxypropylamine and methyl iodide in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxypropyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed
Reduction: Conversion to N2-(3-aminopropyl)-N4-methyl-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Coupling: Formation of biaryl compounds.
科学研究应用
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
- 2-amino-5-nitrothiazole derivatives
Uniqueness
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and methoxypropyl and methyl substituents makes it a versatile compound for various applications.
生物活性
N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the family of pyrimidines, characterized by a triamine structure with nitro and methoxypropyl substituents. Its molecular formula is C10H14N6O2, and it exhibits unique properties that contribute to its biological activity. The presence of the nitro group is particularly relevant for its potential antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on triazolopyrimidine derivatives have shown strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| Triazolopyrimidine Copper(II) Complexes | Antibacterial | MRSA, E. coli |
| This compound | Antimicrobial (proposed) | Various bacterial strains |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar pyrimidine derivatives have demonstrated antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanisms include DNA intercalation and the generation of reactive oxygen species (ROS), which can lead to cellular damage in cancer cells.
Case Study: Anticancer Effects
In vitro studies have shown that related compounds can inhibit the proliferation of melanoma cells. For example, a triazolopyrimidine complex exhibited low toxicity on normal cells while effectively reducing tumor cell viability . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
属性
IUPAC Name |
2-N-(3-methoxypropyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c1-11-8-6(15(16)17)7(10)13-9(14-8)12-4-3-5-18-2/h3-5H2,1-2H3,(H4,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFMMANUQGRIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














